N-Formyl Octabase-d3
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Overview
Description
N-Formyl Octabase-d3 is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of Octabase, a cyclic peptide known for its bioactivity against cancer cells. The molecular formula of this compound is C18H20D3NO2, and it has a molecular weight of 288.39 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Formyl Octabase-d3 involves the reaction of N-Formyl Octabase with deuterium-labeled reagents. One common method involves the use of phosphoric acid as a catalyst to form the cyclized derivative, N-Formyl Dextromethorphan . The reaction is typically carried out under nitrogen atmosphere at a temperature range of 65-70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using ionic liquids as solvents to minimize the use of volatile organic solvents, which are hazardous to the environment . This method is eco-friendly and provides high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Formyl Octabase-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-Formyl Dextromethorphan and other morphinan derivatives .
Scientific Research Applications
N-Formyl Octabase-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential bioactivity against cancer cells.
Medicine: this compound is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-Formyl Dextromethorphan: A cyclized derivative of N-Formyl Octabase-d3, known for its use in cough suppressants.
Octabase: The parent compound, a cyclic peptide with bioactivity against cancer cells.
Morphinan Derivatives: Compounds with similar structures and pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and bioactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1795785-83-9 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
288.405 |
IUPAC Name |
(1S)-1-[[4-(trideuteriomethoxy)phenyl]methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1/i1D3 |
InChI Key |
XSOPBBOEINVWML-CAGSJYCBSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |
Synonyms |
(S)-3,4,5,6,7,8-Hexahydro-1-[[4-(methoxy-d3)phenyl]methyl]-2(1H)-isoquinolinecarboxaldehyde-d3; (+)-3,4,5,6,7,8-hexahydro-1-[p-(methoxy-d3)benzyl]-2(1H)-Isoquinolinecarboxaldehyde; |
Origin of Product |
United States |
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